1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene
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Overview
Description
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is a complex organic compound characterized by the presence of two oxadiazole rings attached to a central benzene ring The oxadiazole rings are further substituted with tolyl groups, which are methyl-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-bis(2-tolyl)benzene with nitrile oxides, which are generated in situ from the corresponding hydroximoyl chlorides and base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, often at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups on the tolyl substituents can be oxidized to form carboxylic acids.
Reduction: The oxadiazole rings can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids from the methyl groups.
Reduction: Formation of amines from the oxadiazole rings.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-tolyl)benzene: Lacks the oxadiazole rings, making it less versatile in terms of chemical reactivity and applications.
1,3,5-Tris(2-methylphenyl)benzene: Similar structure but with three tolyl groups instead of oxadiazole rings, leading to different chemical properties and applications.
1,3-di-o-Tolyl-2-thiourea:
Uniqueness
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is unique due to the presence of oxadiazole rings, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and bioactive molecules.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-8-3-5-12-19(15)21-25-23(29-27-21)17-10-7-11-18(14-17)24-26-22(28-30-24)20-13-6-4-9-16(20)2/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOCZOXQBLOKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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